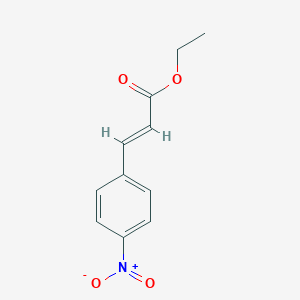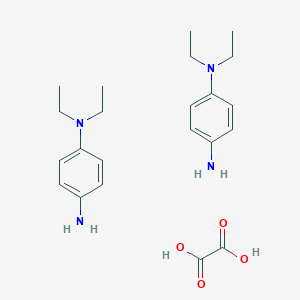
barium(2+);(2-carboxy-2-hydroxyethyl) phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
barium(2+);(2-carboxy-2-hydroxyethyl) phosphate: is a compound that combines glyceric acid with barium phosphate Glyceric acid is a three-carbon sugar acid, while barium phosphate is a salt formed from barium and phosphoric acid
準備方法
Synthetic Routes and Reaction Conditions:
Oxidation of Glycerol: Glyceric acid can be synthesized by the oxidation of glycerol. A typical oxidant used is nitric acid, but catalytic oxidations have also been developed.
Formation of Barium Salt: To form glyceric acid 3-(barium phosphate), glyceric acid is reacted with barium phosphate under controlled conditions. The reaction typically involves mixing aqueous solutions of glyceric acid and barium phosphate, followed by precipitation and purification of the resulting compound.
Industrial Production Methods: Industrial production of glyceric acid involves the microbial oxidation of glycerol. Acetic acid bacteria, such as Gluconobacter species, are commonly used for this purpose. The process involves optimizing the initial glycerol concentration and aeration rate to achieve high yields of glyceric acid .
化学反応の分析
Types of Reactions:
Oxidation: Glyceric acid can undergo further oxidation to produce tartronic acid.
Reduction: Reduction of glyceric acid can yield glycerol.
Esterification: Glyceric acid can react with alcohols to form esters.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, oxygen with catalysts.
Reducing Agents: Hydrogen gas with metal catalysts.
Esterification Reagents: Alcohols and acid catalysts.
Major Products:
Tartronic Acid: Formed by the oxidation of glyceric acid.
Glycerol: Formed by the reduction of glyceric acid.
Esters: Formed by the esterification of glyceric acid with alcohols.
科学的研究の応用
Chemistry:
Synthesis of Biodegradable Polymers: Glyceric acid derivatives are used in the synthesis of biodegradable polymers for various applications.
Biology:
Metabolic Studies: Glyceric acid is an intermediate in glycolysis and the Calvin-Benson cycle, making it important for metabolic studies.
Medicine:
Drug Delivery Systems: Glyceric acid derivatives are explored for use in drug delivery systems due to their biocompatibility.
Industry:
作用機序
Molecular Targets and Pathways: barium(2+);(2-carboxy-2-hydroxyethyl) phosphate exerts its effects through its involvement in metabolic pathways. In glycolysis, glyceric acid derivatives are intermediates that play a role in energy production. The compound interacts with enzymes such as phosphoglycerate kinase and phosphoglycerate mutase, facilitating the conversion of 3-phosphoglycerate to 2-phosphoglycerate .
類似化合物との比較
3-Phosphoglyceric Acid: An intermediate in glycolysis and the Calvin-Benson cycle.
2-Phosphoglyceric Acid: Another intermediate in glycolysis, involved in the conversion of 3-phosphoglycerate to phosphoenolpyruvate.
Glyceric Acid: The parent compound, a three-carbon sugar acid.
Uniqueness: barium(2+);(2-carboxy-2-hydroxyethyl) phosphate is unique due to its combination of glyceric acid and barium phosphate, which imparts distinct chemical and physical properties. This combination allows for specific applications in scientific research and industry that are not possible with the individual components alone.
特性
CAS番号 |
22457-55-2 |
|---|---|
分子式 |
C6H12BaO14P2 |
分子量 |
507.43 g/mol |
IUPAC名 |
barium(2+);2-hydroxy-3-phosphonooxypropanoate |
InChI |
InChI=1S/2C3H7O7P.Ba/c2*4-2(3(5)6)1-10-11(7,8)9;/h2*2,4H,1H2,(H,5,6)(H2,7,8,9);/q;;+2/p-2 |
InChIキー |
CBJGUYOIDKQFCO-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)O)O)OP(=O)([O-])[O-].[Ba+2] |
正規SMILES |
C(C(C(=O)[O-])O)OP(=O)(O)O.C(C(C(=O)[O-])O)OP(=O)(O)O.[Ba+2] |
| 22457-55-2 | |
ピクトグラム |
Acute Toxic |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















